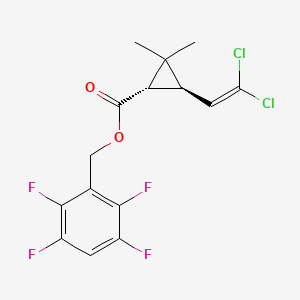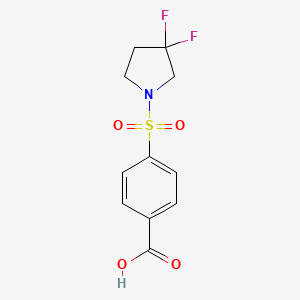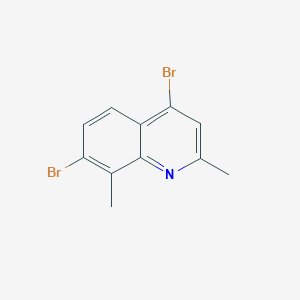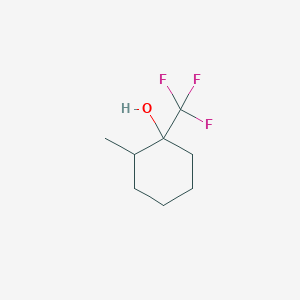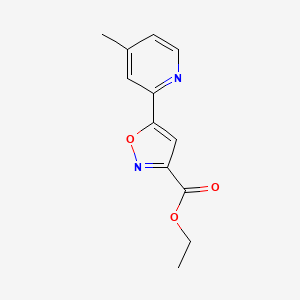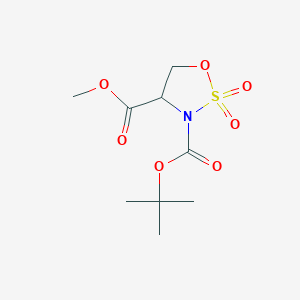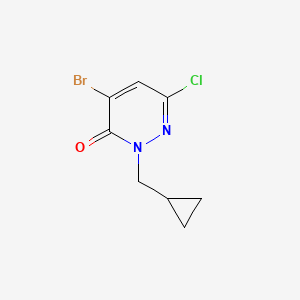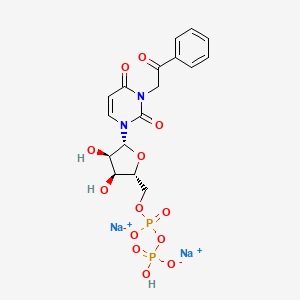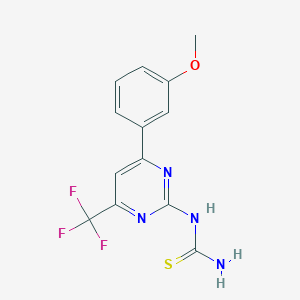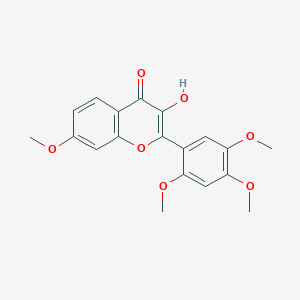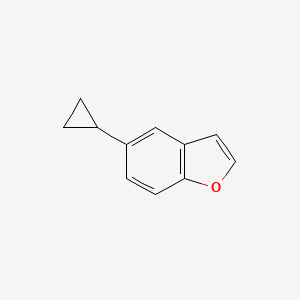![molecular formula C6H10ClNO B13720465 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Azabicyclo[2.2.1]heptan-6-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Azabicyclo[2.2.1]heptane Hydrochloride
- 2-Azabicyclo[3.2.1]octane
- 2-Azabicyclo[2.2.1]hept-5-en-3-one .
Uniqueness
What sets 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride apart is its specific bicyclic structure with a nitrogen atom, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H10ClNO |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
2-azabicyclo[2.2.1]heptan-6-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-5,7H,1-3H2;1H |
Clé InChI |
YELRDLXFTDDREX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C1NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
